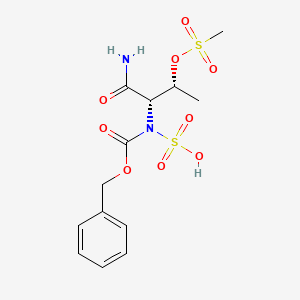
N-Sulfonyl N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Sulfonyl N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate is a compound that plays a significant role in organic synthesisThe compound has a molecular formula of C13H18N2O9S2 and a molecular weight of 410.42.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Sulfonyl N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate typically involves multiple steps. One common method includes the protection of the amino group of L-threonine, followed by the introduction of the sulfonyl and benzyloxycarbonyl groups. The final step involves the formation of the methanesulfonate ester. The reaction conditions often require the use of solvents such as chloroform and methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Sulfonyl N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the sulfonyl group, resulting in the formation of simpler amides.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-Sulfonyl N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the modification of peptides and proteins, aiding in the study of biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which N-Sulfonyl N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate exerts its effects involves the interaction with specific molecular targets. The sulfonyl and benzyloxycarbonyl groups can interact with enzymes and other proteins, leading to inhibition or modification of their activity. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Sulfonyl N-Benzyloxycarbonyl L-Serine Amide O-Methanesulfonate
- N-Sulfonyl N-Benzyloxycarbonyl L-Valine Amide O-Methanesulfonate
- N-Sulfonyl N-Benzyloxycarbonyl L-Isoleucine Amide O-Methanesulfonate
Uniqueness
N-Sulfonyl N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate is unique due to the presence of the threonine moiety, which provides specific stereochemistry and functional groups that can participate in diverse chemical reactions. This uniqueness makes it a valuable compound in the synthesis of complex molecules and the study of biochemical processes.
Eigenschaften
Molekularformel |
C13H18N2O9S2 |
|---|---|
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
[(2S,3R)-1-amino-3-methylsulfonyloxy-1-oxobutan-2-yl]-phenylmethoxycarbonylsulfamic acid |
InChI |
InChI=1S/C13H18N2O9S2/c1-9(24-25(2,18)19)11(12(14)16)15(26(20,21)22)13(17)23-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,20,21,22)/t9-,11+/m1/s1 |
InChI-Schlüssel |
PNCURCASEQXCHK-KOLCDFICSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N)N(C(=O)OCC1=CC=CC=C1)S(=O)(=O)O)OS(=O)(=O)C |
Kanonische SMILES |
CC(C(C(=O)N)N(C(=O)OCC1=CC=CC=C1)S(=O)(=O)O)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Spiro[2-benzofuran-1,9'-xanthene]](/img/structure/B14753882.png)
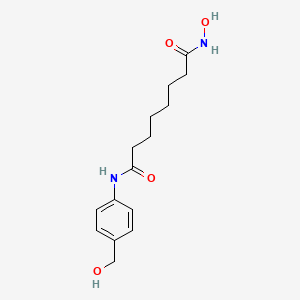
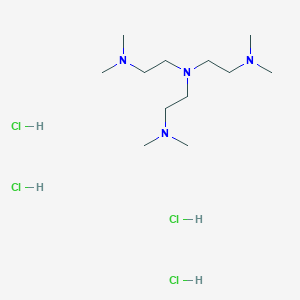
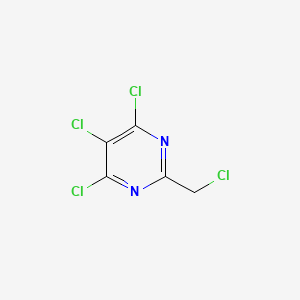

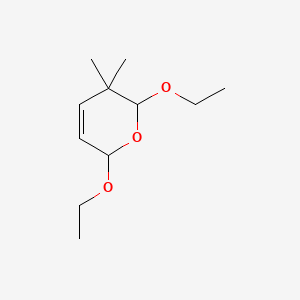
![2-[5-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-6-methoxy-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B14753913.png)
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B14753914.png)

![2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine](/img/structure/B14753919.png)
![5-[(E)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14753929.png)
![6-bromo-[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B14753935.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxodecyl)cyclopentyl]-5-heptenoic acid](/img/structure/B14753940.png)
![[(10R,13S)-10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14753946.png)
